molecular formula C16H12ClN3O4S2 B2981552 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 898416-07-4

2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2981552
CAS RN: 898416-07-4
M. Wt: 409.86
InChI Key: LCKRIIDNNHSPCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thioether could be introduced via a nucleophilic substitution reaction, the amide via a condensation reaction, and the nitro group via a nitration reaction .


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The compound’s reactivity could be studied by performing various chemical reactions and observing the results. For example, the reactivity of the amide group could be tested by attempting to hydrolyze it to an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques .

Scientific Research Applications

Antitumor Activity

Research on benzothiazole derivatives, including structures similar to 2-((4-Chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide, has highlighted significant antitumor properties. A study by Yurttaş, Tay, and Demirayak (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were tested against a wide range of human tumor cell lines, with certain derivatives showing considerable anticancer activity against specific cancer cell lines. This suggests the potential utility of benzothiazole derivatives in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

The antimicrobial properties of similar compounds have been extensively studied, highlighting their potential in fighting bacterial and fungal infections. Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid derivatives. Their research found that derivatives were particularly active against mycobacteria, including Mycobacterium tuberculosis, showcasing the relevance of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticonvulsant Activity

The exploration of anticonvulsant activities in benzothiazole derivatives has also been a subject of interest. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) conducted a study on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to assess their efficacy against seizures induced by maximal electroshock (MES). This research indicated the potential of these compounds in the development of new anticonvulsant drugs, with one derivative showing particularly high activity (Aktürk et al., 2002).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) studied the spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. Their findings suggest that these compounds could serve as efficient photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. This research expands the application spectrum of benzothiazole derivatives beyond biological activities to include renewable energy technologies (Mary et al., 2020).

Mechanism of Action

If this compound has biological activity, its mechanism of action could be studied using various biochemical techniques. For example, it could be tested for binding to various proteins or other biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is toxic or reactive, appropriate safety precautions would need to be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its chemical properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S2/c1-24-12-6-10(20(22)23)7-13-15(12)19-16(26-13)18-14(21)8-25-11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKRIIDNNHSPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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